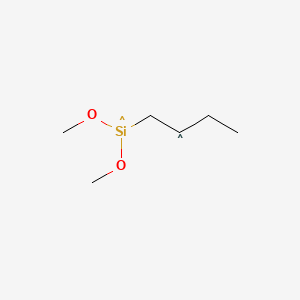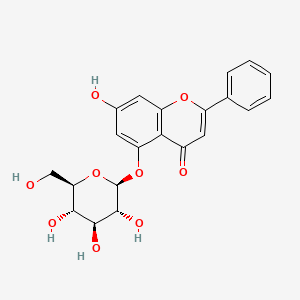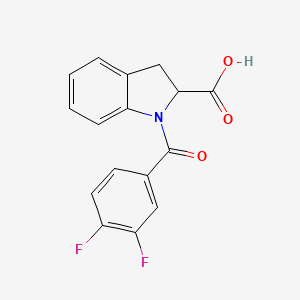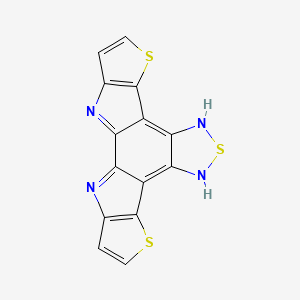![molecular formula C10H11F2NO B1493632 trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol CAS No. 2164704-78-1](/img/structure/B1493632.png)
trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves the use of bicyclobutanes, which are among the most highly strained isolable organic compounds. Their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry . Numerous creative synthetic strategies exploiting their heightened reactivity have been presented, and these discoveries have often gone hand-in-hand with the development of more practical routes for their synthesis .Molecular Structure Analysis
The molecular structure of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol consists of a cyclobutane ring, which is one of the smallest fused hydrocarbons and has intrigued generations of chemists for over 100 years . Its molecular structure, with bond angles and orbital hybridizations far from those usually encountered in unstrained hydrocarbon molecules, provided the initial challenge—how to prepare such a highly distorted and strained structure .Chemical Reactions Analysis
Bicyclobutanes, like the cyclobutane ring in trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol, have a proclivity as strain-release reagents through their weak central C–C bond. This has been harnessed in a variety of addition, rearrangement, and insertion reactions, providing rapid access to a rich tapestry of complex molecular scaffolds .Aplicaciones Científicas De Investigación
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are widely distributed in a variety of natural products that feature diverse pharmaceutical activities and complex structural frameworks. The [2+2] cycloaddition is a primary method for synthesizing cyclobutanes, which are prevalent in drugs and drug prototypes with antibacterial, antiviral, and immunosuppressant properties .
Development of Anti-Viral Medications
The cyclobutane motif is a key structural component in the design of antiviral drugs. For instance, modifications to existing antiviral compounds by incorporating cyclobutane structures have shown to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .
Advancements in Immunomodulatory Therapies
Cyclobutane derivatives are used in the development of immunomodulatory therapies. The introduction of cyclobutane into the molecular structure of immunosuppressive drugs can lead to increased potency and selectivity .
Anti-Cancer Drug Design
Cyclobutane-containing compounds have been identified as potential anti-cancer agents. The unique properties of cyclobutane allow for the design of molecules that can interact with specific biological targets involved in cancer progression .
Material Science Applications
Catalysis and Green Chemistry
The compound’s structure is beneficial in catalysis, particularly in green chemistry applications. It can act as a catalyst or a component of a catalyst system that promotes environmentally friendly chemical reactions .
Propiedades
IUPAC Name |
(1R,2R)-2-(2,5-difluoroanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-6-1-2-7(12)9(5-6)13-8-3-4-10(8)14/h1-2,5,8,10,13-14H,3-4H2/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEJERMUKHETRF-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)


![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

